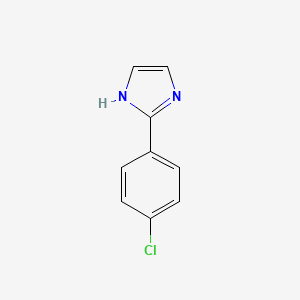

2-(4-chlorophenyl)-1H-imidazole

Übersicht

Beschreibung

2-(4-chlorophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-imidazole can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, 4-chloroaniline is reacted with glyoxal and ammonium acetate under microwave irradiation, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize production costs. Purification processes such as distillation, crystallization, and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions. In ethanol with hydrogen peroxide (H₂O₂, 30%) at 60°C, the compound oxidizes to form 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid . Potassium permanganate (KMnO₄) in acidic media further oxidizes the ring to yield 4-keto derivatives .

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Ethanol, 60°C | 1H-imidazole-4-carboxylic acid | 78% | |

| KMnO₄ | H₂SO₄, 50°C | 4-ketoimidazole derivative | 65% |

Reduction Reactions

Catalytic hydrogenation using Raney Ni (5%) in ethanol at 45°C reduces the imidazole ring to a dihydroimidazole intermediate, which recyclizes to form 4-formyl derivatives (88% yield) . Sodium borohydride (NaBH₄) selectively reduces nitro groups in substituted analogs without affecting the chlorophenyl moiety .

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Raney Ni | EtOH, 45°C | 4-formylimidazole | 88% | |

| NaBH₄ | MeOH, RT | Amino-substituted derivative | 91% |

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in halogenation and nitration. Bromine (Br₂) in acetic acid at 25°C substitutes the para position, forming 2-(4-bromo-2-chlorophenyl)-1H-imidazole (82% yield) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | AcOH, 25°C | 4-bromo-2-chlorophenyl derivative | 82% |

Nucleophilic Substitution

The imidazole N-H undergoes alkylation with benzyl chloride (PhCH₂Cl) in DMF/K₂CO₃, yielding 1-benzyl-2-(4-chlorophenyl)-1H-imidazole (74% yield) .

Cyclization and Multicomponent Reactions

A one-pot synthesis with 4-chlorobenzaldehyde, benzoin, and ammonium acetate in butanol/CuI (20 mol%) produces 2,4,5-trisubstituted imidazoles (85% yield in 20 min) . Computational studies reveal that the 2-hydroxyaryl group directs regioselectivity via a diaza-Cope rearrangement (ΔG‡ = 9.2 kcal/mol for imidazole vs. 20.7 kcal/mol for pyrazine) .

| Components | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-C₆H₄CHO, benzoin, NH₄OAc | CuI | Butanol, reflux | Trisubstituted imidazole | 85% |

Functional Group Transformations

The formyl group in 4-formyl-2-(4-chlorophenyl)-1H-imidazole reacts with hydroxylamine (NH₂OH·HCl) to form oximes (92% yield) . Schiff base formation with aromatic amines occurs in ethanol (70–85% yields) .

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxime formation | NH₂OH·HCl | 4-oximinoimidazole | 92% | |

| Schiff base | 4-ethoxyaniline | N-aryl imine | 85% |

Mechanistic Insights

Density functional theory (DFT) studies on hydroxybenzylidene imine intermediates show that the 2-hydroxy group lowers the activation barrier for intramolecular H-shifts (ΔG‡ = −27.4 kcal/mol), favoring imidazole over pyrazine formation . CuI catalysis accelerates oxidative coupling via single-electron transfer (SET) mechanisms .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-chlorophenyl)-1H-imidazole has been investigated for its potential as a therapeutic agent in various diseases:

- Cancer Therapy : Studies indicate that imidazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. The compound's structural features allow it to inhibit cell proliferation effectively, making it a candidate for cancer treatment .

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against pathogens, including bacteria and fungi. For instance, minimum inhibitory concentrations (MIC) have shown effectiveness against Mycobacterium tuberculosis .

- Antiviral Properties : Recent studies have explored the antiviral efficacy of imidazole derivatives against viruses such as DENV-2 and SARS-CoV-2, suggesting that modifications in the imidazole structure can enhance antiviral activity .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes:

- Indoleamine 2,3-dioxygenase (IDO) : IDO is a target for cancer therapy due to its role in immune suppression. Research has shown that imidazole derivatives can effectively inhibit IDO activity, enhancing anti-tumor immunity .

- Cyclooxygenase (COX) : Some studies suggest that imidazole derivatives can inhibit COX enzymes, which are involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects .

Material Science

Beyond biological applications, this compound is being explored for its potential in material science:

- Organic Electronics : Imidazole-based compounds have been integrated into organic electronic devices due to their electronic properties. Their ability to form stable films makes them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

- Drug Delivery Systems : The compound's unique chemical properties enable it to be utilized in drug delivery formulations, where it can enhance the solubility and bioavailability of therapeutic agents .

Case Study 1: Antimycobacterial Activity

A study evaluated the interaction of this compound with Mtb CYP121A1, revealing promising binding affinities comparable to natural substrates. The findings were supported by spectroscopic techniques confirming the compound's interaction with the target enzyme .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various imidazole derivatives and assessing their biological activities. Results indicated that structural modifications significantly influenced antimicrobial potency, highlighting the importance of chemical design in drug development .

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has a similar structure but contains a thiadiazole ring instead of an imidazole ring.

2-(4-chlorophenyl)-1,3-thiazole: This compound features a thiazole ring and exhibits different chemical properties and reactivity.

2-(4-chlorophenyl)-pyridazine: This compound contains a pyridazine ring and is used in various chemical and biological applications.

Uniqueness

2-(4-chlorophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the 4-chlorophenyl group further enhances its potential applications in medicinal chemistry and industrial processes. Its versatility in undergoing various chemical reactions and its ability to interact with biological targets make it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

2-(4-chlorophenyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by its heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₉H₈ClN₂

- Molecular Weight : Approximately 180.62 g/mol

- Structure : The imidazole ring is substituted with a 4-chlorophenyl group, enhancing its lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Conventional Synthesis :

- Reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate under reflux conditions.

- Purification through recrystallization or column chromatography.

-

Microwave-Assisted Synthesis :

- A more efficient method that utilizes microwave irradiation to enhance yield and reduce reaction time.

-

Industrial Production :

- Large-scale batch reactions optimized for yield and cost-effectiveness, employing distillation and chromatography for purification.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, a study highlighted the effectiveness of a related compound against Candida albicans, showing activity down to a concentration of 0.25% with low reinfection rates post-treatment .

Antibacterial Activity

Studies have shown that this compound derivatives possess antibacterial properties against various strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

- Methodology : Cylinder well diffusion method compared against Norfloxacin as a reference drug.

- Findings : Certain derivatives demonstrated promising antimicrobial potential, indicating their utility in treating bacterial infections .

Anticancer Potential

Emerging research suggests that this compound may also exhibit anticancer properties. A comparative analysis with structurally similar compounds revealed unique interactions with cancer cell lines, warranting further investigation into its mechanism of action and efficacy in cancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Its ability to inhibit certain enzymes suggests a potential therapeutic role in metabolic disorders.

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₉H₈ClN₂ | Antifungal, Antibacterial | Halogen substitution enhances activity |

| 2-(4-chlorophenyl)-1,3-thiazole | C₉H₈ClN₂S | Antimicrobial | Different ring structure |

| 2-(3-Chloro-phenyl)-1H-imidazole | C₉H₈ClN₂ | Potential anticancer | Varying halogen positioning |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their antimicrobial properties. The results indicated that specific modifications on the imidazole ring significantly enhanced biological activity, emphasizing the importance of structural optimization in drug development .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCFDCKEUGZLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287657 | |

| Record name | 2-(4-chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-05-4 | |

| Record name | 4205-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4205-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.